molecular formula C12H12ClNO B12777085 Dehydronorketamine, (S)- CAS No. 153381-94-3

Dehydronorketamine, (S)-

Cat. No.: B12777085
CAS No.: 153381-94-3
M. Wt: 221.68 g/mol
InChI Key: BXBPJMHHWPXBJL-LBPRGKRZSA-N
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Preparation Methods

Dehydronorketamine, (S)-, is synthesized through the dehydrogenation of norketamine. The synthetic route involves the oxidation of norketamine using specific reagents and conditions. Industrial production methods typically involve the use of high-purity reagents and controlled reaction environments to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Dehydronorketamine, (S)-, undergoes various chemical reactions, including:

    Oxidation: The primary reaction for its formation from norketamine.

    Reduction: It can be reduced back to norketamine under specific conditions.

    Substitution: It can undergo substitution reactions, particularly at the amino group.

Common reagents used in these reactions include oxidizing agents for dehydrogenation and reducing agents for the reverse reaction. The major products formed from these reactions are norketamine and other minor metabolites .

Scientific Research Applications

Dehydronorketamine, (S)-, has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Dehydronorketamine, (S)-, is compared with other ketamine metabolites such as:

    Norketamine: The immediate precursor, which is also a metabolite of ketamine.

    Hydroxynorketamine: Another metabolite with potential antidepressant effects.

    Arketamine and Esketamine: Enantiomers of ketamine with distinct pharmacological profiles.

Dehydronorketamine, (S)-, is unique due to its selective modulation of the α7-nicotinic acetylcholine receptor and its distinct metabolic pathway .

Properties

CAS No.

153381-94-3

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

(6S)-6-amino-6-(2-chlorophenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C12H12ClNO/c13-10-6-2-1-5-9(10)12(14)8-4-3-7-11(12)15/h1-3,5-7H,4,8,14H2/t12-/m0/s1

InChI Key

BXBPJMHHWPXBJL-LBPRGKRZSA-N

Isomeric SMILES

C1C[C@@](C(=O)C=C1)(C2=CC=CC=C2Cl)N

Canonical SMILES

C1CC(C(=O)C=C1)(C2=CC=CC=C2Cl)N

Origin of Product

United States

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